(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride
Description
(E)-3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a thiazolidinone derivative with a complex structure featuring a 4-methoxybenzylidene substituent and a morpholinopropyl side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical studies. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2.ClH/c1-27-17-5-3-16(4-6-17)15-18-20(26)24(21(29)30-18)10-7-19(25)22-8-2-9-23-11-13-28-14-12-23;/h3-6,15H,2,7-14H2,1H3,(H,22,25);1H/b18-15+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDTSPUFYFJHL-FLNCGGNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a synthetic compound characterized by its thiazolidinone core, which is prevalent in various biologically active molecules, particularly antibiotics and antifungals. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential as a COX-II inhibitor, and cytotoxicity profiles.
Chemical Structure
The compound features a thiazolidinone ring and a morpholinopropyl amide group, which contribute to its biological activity. The presence of the methoxybenzylidene moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. In particular, compounds similar to the one have shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 8 | En. cloacae | 0.004–0.03 | 0.008–0.06 |
| 11 | S. aureus | 0.015 | 0.030 |
| 12 | E. coli | 0.011 | 0.020 |
| 15 | T. viride | 0.004–0.06 | Not determined |
The most active compound in related studies exhibited MIC values ranging from 0.004 to 0.045 mg/mL, significantly outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .
COX-II Inhibition
The compound's potential as a COX-II inhibitor has been explored in various research contexts, particularly due to its structural similarities to known COX inhibitors.
Table 2: COX-II Inhibition Data
| Compound | IC50 (μM) | Selectivity Ratio (COX-II/COX-I) |
|---|---|---|
| PYZ3 | 0.011 | High |
| Celecoxib | 0.89 | Standard |
| PYZ14 | <0.1 | Higher than Celecoxib |
Research indicates that certain derivatives exhibit significantly lower IC50 values compared to Celecoxib, suggesting enhanced potency and selectivity for COX-II inhibition . The mechanism of action appears to involve competitive inhibition at the enzyme's active site.
Cytotoxicity Studies
Cytotoxicity assays using normal human cell lines (e.g., MRC5) have shown varying degrees of toxicity for different derivatives of thiazolidinones. The most active compounds generally exhibited low cytotoxicity, indicating potential for therapeutic use without significant adverse effects.
Table 3: Cytotoxicity Profiles
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | >100 | MRC5 |
| Compound B | <20 | MRC5 |
These findings suggest that while the compounds demonstrate potent antimicrobial and anti-inflammatory activities, they maintain a favorable safety profile .
Scientific Research Applications
Molecular Formula
- Molecular Weight : 365.45 g/mol
- CAS Number : 120841-37-4
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains, showcasing its potential as a lead compound for antibiotic development .
Anticancer Potential
The thiazolidinone scaffold has been recognized for its anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that (E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride may exhibit similar effects, warranting further investigation into its mechanisms of action and efficacy against different cancer types .
Anti-inflammatory Effects
Compounds containing thiazolidinone moieties have shown anti-inflammatory properties in various models. The potential of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Antitubercular Activity
Research into thiazolidinone derivatives has identified their potential as antitubercular agents. Given the ongoing global challenge of tuberculosis, compounds like this compound could provide new avenues for treatment .
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Case Study 2: Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that the compound may induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Key Observations :
- Side Chains: The morpholinopropyl group introduces a tertiary amine, improving water solubility via hydrochloride salt formation. In contrast, phenylpropanoic acid (1431637-27-2) or hydroxyphenyl (304674-59-7) side chains may prioritize lipophilicity .
Physicochemical Properties
- pKa: The hydroxyphenyl analog (304674-59-7) has a predicted pKa of 9.53, suggesting moderate basicity, while the target compound’s morpholinopropyl group likely increases basicity due to the amine functionality .
- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like 120841-42-1 (propanoic acid derivative) .
Spectroscopic Comparisons
NMR studies on similar thiazolidinones (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes (Figure 6, Table 2 in ). For the target compound:
- The 4-methoxybenzylidene group would likely cause distinct shifts in region A compared to 2-methoxy (1431637-27-2) or 4-methyl (304674-59-7) analogs.
- The morpholinopropyl side chain may alter shifts in region B due to steric and electronic effects .
Functional Implications
- Lumping Strategy: Compounds with similar core structures (e.g., 4-oxo-2-thioxothiazolidin-3-yl) but varying substituents can be grouped for simplified reaction modeling (Tables 3–4 in ). However, the target compound’s unique morpholinopropyl group and hydrochloride salt necessitate separate evaluation in pharmacokinetic studies.
- Biological Activity: While specific data are absent, analogs like 304674-59-7 (hydroxyphenyl) and 1431637-27-2 (phenylpropanoic acid) suggest that substituent polarity and side-chain length critically modulate target interactions .
Notes
Structural Sensitivity: Minor substituent changes (e.g., methoxy vs. methyl) significantly alter physicochemical and spectroscopic profiles, as shown in NMR comparisons .
Lumping Limitations: Despite structural similarities, the hydrochloride salt and morpholinopropyl group in the target compound preclude direct lumping with non-ionic analogs in reaction modeling .
Data Gaps : Predicted properties (e.g., pKa, density) require experimental validation. Biological activity data for the target compound are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and the thiazolidinone core, followed by acylation with 3-morpholinopropylamine. Key optimization steps include:
- Varying solvents (e.g., dry 1,4-dioxane vs. ethanol) to improve yield .
- Using anhydrous ZnCl₂ as a catalyst for cyclization steps .
- Monitoring reaction progress via TLC or HPLC to ensure completion .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- HPLC (≥98% purity threshold) for purity assessment .
- NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration of the benzylidene moiety and morpholinopropyl linkage .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact (H313/H333 warnings) .
- Conduct reactions in a fume hood to avoid inhalation risks .
- Store in airtight containers under inert gas (N₂/Ar) due to potential sensitivity to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to validate target specificity .
- Use molecular docking to analyze binding interactions with proposed targets (e.g., kinases or inflammatory mediators) .
- Compare results with structurally analogous compounds (e.g., 5-ylidenerhodanines) to identify SAR trends .
Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Salt formation : Explore alternative counterions (e.g., mesylate vs. hydrochloride) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the morpholinopropyl moiety .
- Nanoparticle encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodology :
- Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Apply molecular dynamics simulations to predict stability of ligand-target complexes .
- Validate predictions via synthesis and testing of prioritized derivatives (e.g., substituent variations on the benzylidene ring) .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?
- Methodology :
- Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups in multi-dose experiments .
- Include negative controls (e.g., DMSO vehicle) to normalize background noise .
Q. How can researchers address batch-to-batch variability during large-scale synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
